Mechanistic Divergence vs. Standard IRE1α Inhibitors
1ACTA inhibits the S-nitrosylation of IRE1α without affecting basal IRE1α RNase activity, whereas KIRA6, MKC-3946, and STF-083010 all directly suppress IRE1α catalytic function [1]. 1ACTA at concentrations up to 10 µM did not alter XBP1 minisubstrate cleavage by recombinant IRE1c in the absence of an NO donor, confirming lack of direct RNase inhibition [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Inhibits IRE1α S-nitrosylation; preserves basal RNase activity at ≤10 µM |
| Comparator Or Baseline | KIRA6: ATP-competitive kinase inhibitor (IC50 = 0.6 µM); MKC-3946: endoribonuclease domain inhibitor (IC50 = 0.39 µM); STF-083010: endonuclease inhibitor (IC50 ≈ 9.9 µM in FRET assay) |
| Quantified Difference | Qualitative mechanism divergence: 1ACTA spares basal IRE1α activity; comparators suppress it |
| Conditions | In vitro biochemical assays; recombinant IRE1c protein; XBP1 minisubstrate cleavage assay |
Why This Matters
Researchers studying nitrosative stress pathology require a tool that isolates S-nitrosylation effects without confounding off-target suppression of homeostatic IRE1α function, a capability absent in all conventional IRE1α inhibitors.
- [1] Kurogi H, et al. Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress. ACS Chem Biol. 2024;19(12):2429-2437. View Source
